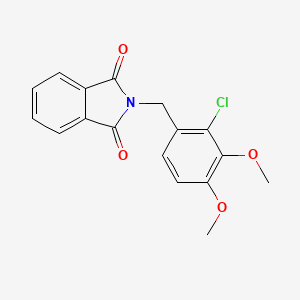

2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione

Description

2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione (CAS: 3202-33-3) is a substituted isoindole-1,3-dione derivative characterized by a benzyl group bearing chloro and dimethoxy substituents at positions 2, 3, and 2. The compound’s molecular formula is C₁₇H₁₃ClN₂O₄, with a molecular weight of 352.75 g/mol. It is commercially available at 95% purity, as noted in industrial catalogs .

Properties

IUPAC Name |

2-[(2-chloro-3,4-dimethoxyphenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4/c1-22-13-8-7-10(14(18)15(13)23-2)9-19-16(20)11-5-3-4-6-12(11)17(19)21/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKGIKXBIDFOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with isoindole-1,3-dione in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for further applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the chloro-substituted benzyl group, resulting in the formation of the corresponding benzyl alcohol.

Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that isoindole derivatives, including 2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted its efficacy against various cancer cell lines, suggesting potential for development as an anticancer agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses inhibitory effects against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which could lead to its application in developing new antibiotics .

Materials Science

Polymer Chemistry

The compound has been utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability. Research has demonstrated that polymers containing this isoindole derivative show improved performance in applications such as coatings and composites .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Functional Implications

Electronic and Steric Effects :

- The chloro and methoxy groups in the target compound create a balance of steric bulk and moderate electron donation, which may favor stability in polar solvents or catalytic environments. In contrast, the nitro-substituted analog’s electron-deficient aromatic system could enhance reactivity in nucleophilic substitution reactions .

- The fluorine and hydroxyl groups in the fluoro-hydroxy analog enable unique intermolecular interactions, as seen in its crystallographic refinement (e.g., O–H···O hydrogen bonds) .

However, the chloro-dimethoxy substitution likely requires specialized starting materials, such as 2-chloro-3,4-dimethoxybenzylamine.

Potential Applications: Isoindole-dione derivatives are explored as intermediates in pharmaceuticals, agrochemicals, and materials science. The nitro-substituted variant’s electrophilicity makes it a candidate for further functionalization, while the target compound’s stability may suit long-term storage or controlled-release formulations.

Notes

Data Limitations : Melting points and detailed synthetic protocols for the target compound are absent in the provided evidence, highlighting the need for further experimental characterization.

Research Gaps : Comparative studies on solubility, toxicity, or catalytic activity across these analogs are warranted to fully elucidate structure-property relationships.

Biological Activity

2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione is a compound belonging to the isoindole class, characterized by its unique chemical structure that includes both chloro and methoxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClNO4, with a molecular weight of 331.75 g/mol. The presence of the chloro and methoxy substituents enhances its chemical reactivity and biological profile compared to other isoindole derivatives .

Anticancer Properties

Research indicates that derivatives of isoindole-1,3-dione exhibit significant anticancer activity. For instance, studies have demonstrated that certain isoindole derivatives can inhibit the growth of various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. In vitro assays have shown IC50 values for these compounds ranging from 10 to 140 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases .

A study evaluating the anticancer effects of N-benzylisoindole-1,3-dione derivatives reported IC50 values for two specific compounds against A549 cells as follows:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 3 | 114.25 | A549 |

| Compound 4 | 116.26 | A549 |

These results highlight the promising anticancer potential of isoindole derivatives .

Antimicrobial Activity

The halogenation of isoindole derivatives has been linked to increased antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound could possess similar properties .

The biological activities of this compound are believed to stem from its interaction with specific molecular targets. The chloro and methoxy groups enhance its binding affinity to various enzymes and receptors involved in cellular pathways. For instance, the compound may inhibit enzymes such as AChE and BuChE, which are crucial in neurotransmitter regulation .

Study on Neurodegenerative Diseases

In a recent study focused on Alzheimer’s disease models, several isoindole derivatives were synthesized and evaluated for their inhibitory effects on AChE and BuChE. Molecular docking studies indicated that these compounds could effectively interact with the active sites of these enzymes, providing a basis for further structural modifications aimed at enhancing their efficacy as therapeutic agents .

Q & A

Basic: What are the key synthetic routes for 2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a reflux reaction between isoindole-1,3-dione derivatives and substituted benzyl halides in ethanol (yielding ~72% under controlled conditions) is a common approach . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), stoichiometry, and reaction time. Statistical experimental design (e.g., factorial design) can systematically minimize trial runs while identifying critical parameters like temperature and catalyst loading .

Advanced: How can computational modeling resolve contradictions between predicted and observed biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from incomplete mechanistic understanding. Quantum chemical calculations (e.g., density functional theory) can predict binding affinities to molecular targets, while molecular dynamics simulations assess conformational stability in biological environments . Iterative feedback loops, where experimental IC₅₀ values refine computational models, improve accuracy. For instance, if acylation activity (observed in vitro) contradicts computational predictions, reevaluating solvation effects or protein flexibility in simulations may reconcile differences .

Basic: What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy and chloro groups) and isoindole-dione backbone conformation.

- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for analogous compounds with 72% yield and 0.82 Å O–H bond precision .

- IR spectroscopy : Validates functional groups (e.g., C=O stretching at ~1700 cm⁻¹) .

Advanced: What strategies mitigate instability during purification of this compound, particularly under acidic/basic conditions?

Methodological Answer:

Instability often arises from hydrolysis of the isoindole-dione ring. Techniques include:

- pH-controlled extraction : Use neutral buffers during workup to avoid protonation/deprotonation.

- Low-temperature chromatography : Reduces thermal degradation (e.g., silica gel chromatography at 4°C).

- Membrane separation : Nanofiltration under mild pressure retains degradation products while isolating the target compound . Stability studies via HPLC-MS under varying pH/temperature guide protocol adjustments .

Basic: How is the biological activity of this compound screened against molecular targets?

Methodological Answer:

- In vitro assays : Enzyme inhibition (e.g., acetyltransferase) using colorimetric substrates (e.g., DTNB for thiol detection).

- Cell-based models : Evaluate cytotoxicity (MTT assay) and pathway modulation (e.g., NF-κB luciferase reporters).

- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics to purified proteins .

Advanced: How can AI-driven experimental design accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

Machine learning models trained on structure-activity data predict promising derivatives. For example:

- Generative adversarial networks (GANs) : Propose novel substituents at the benzyl position.

- COMSOL Multiphysics integration : Simulates reaction kinetics and mass transfer to prioritize synthesis candidates . Active learning algorithms iteratively refine predictions using high-throughput screening data .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

Store in amber vials under inert gas (argon) at -20°C to minimize photooxidation and hydrolysis. Desiccants (e.g., silica gel) prevent moisture uptake, which destabilizes the dione moiety . Regular stability testing via TLC or HPLC ensures integrity .

Advanced: How do researchers address conflicting data in solvent effects on reaction yields?

Methodological Answer:

Contradictory solvent effects (e.g., ethanol vs. DMF yielding disparate results) are analyzed via:

- Kamlet-Taft parameters : Quantify solvent polarity/polarizability and hydrogen-bonding effects.

- Response surface methodology (RSM) : Maps solvent composition vs. yield to identify optimal mixtures . For example, a 70:30 ethanol-water ratio may balance solubility and reaction rate .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (CLP classification: Skin Irritant Category 2) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹³C/²H) elucidate metabolic pathways of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.